(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Description
(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS: 1112210-59-9) is a boronic ester derivative with the molecular formula C₁₃H₁₈BClO₃ and a molecular weight of 268.54 g/mol . Its structure consists of a phenyl ring substituted with a hydroxymethyl (–CH₂OH) group at position 1, a chlorine atom at position 3, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical and materials chemistry for biaryl synthesis .
Properties
IUPAC Name |
[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7,16H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKRASSKANIIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Reduction of Formyl-Substituted Boronic Acid Pinacol Ester
A common and efficient method involves starting from 3-formyl-5-chlorophenylboronic acid, which is converted to the pinacol ester and then reduced to the corresponding benzyl alcohol.
Experimental Procedure (Adapted from PMC Source):
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- 3-formyl-5-chlorophenylboronic acid (1 equivalent)
- Pinacol (1.2 equivalents)
- Anhydrous magnesium sulfate (2 equivalents)
- Sodium borohydride (0.5 equivalents)
- Methanol as solvent
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- The boronic acid and pinacol are combined with anhydrous magnesium sulfate to facilitate ester formation.
- Sodium borohydride is added slowly to reduce the aldehyde group to the alcohol.
- The reaction is carried out at room temperature with stirring.
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- The product (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is obtained as a white solid.
- Yield: Approximately 86%
- Melting point: 48–50 °C
- Characterization:
- 1H NMR (CD3OD-d4): Aromatic protons at δ 7.74 (s, 1H), 7.64 (d, J = 7.2 Hz, 1H), 7.46 (d, J = 7.4 Hz, 1H), 7.34 (t, J = 7.4 Hz, 1H); benzylic CH2 at δ 4.60 (s, 2H); pinacol methyls at δ 1.34 (s, 12H).
- 13C NMR consistent with boronate ester and benzyl alcohol carbons.
Protection and Functional Group Manipulation Approach
Another method involves protection of the hydroxymethyl group followed by palladium-catalyzed coupling reactions to install the boronate ester.
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- 3-(hydroxymethyl)phenylboronic acid pinacol ester (starting material)
- TBDMSCl (tert-butyldimethylsilyl chloride) for protection
- DMAP (4-dimethylaminopyridine) as catalyst
- Dry tetrahydrofuran (THF) as solvent
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- Reaction performed under argon atmosphere at 0 to 20 °C for 24 hours.
- The silyl-protected intermediate is isolated by filtration and chromatography.
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- 71% of the silyl-protected intermediate.
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- 1H NMR shows signals for Si(CH3)2 and C(CH3)3 groups, confirming protection.
- Mass spectrometry and 13C NMR consistent with expected structure.
Palladium-Catalyzed Cross-Coupling for Final Assembly
The boronate ester functionality is often introduced or manipulated via Suzuki-Miyaura cross-coupling reactions.
Experimental Details (from Ambeed):
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- (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
- Pd2(dba)3 or Pd(dppf)Cl2 as catalyst
- X-Phos or dppf as ligand
- Cs2CO3 or K3PO4 as base
- Solvent: dioxane/water or THF/water mixture
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- Reaction mixture refluxed under nitrogen atmosphere for 16–18 hours.
- Post-reaction workup includes filtration through Celite, extraction, and purification by preparative HPLC or column chromatography.
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- Varying from 21% to over 70% depending on substrate and conditions.
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- LC/MS showing molecular ion peaks corresponding to the product.
- HPLC purity at 214 nm and 254 nm often 100%.
- 1H NMR consistent with aromatic and benzylic protons.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-formyl-5-chlorophenylboronic acid | Pinacol, MgSO4, NaBH4, Methanol, RT | 86 | Direct reduction of aldehyde to alcohol |
| 2 | 3-(hydroxymethyl)phenylboronic acid pinacol ester | TBDMSCl, DMAP, THF, 0–20 °C, 24 h, inert atmosphere | 71 | Protection of hydroxymethyl group |
| 3 | Boronate ester intermediate | Pd catalyst (Pd2(dba)3 or Pd(dppf)Cl2), base (Cs2CO3/K3PO4), dioxane/H2O or THF/H2O, reflux, inert atmosphere | 21–70+ | Suzuki-Miyaura cross-coupling |
Research Findings and Considerations
The reduction of the aldehyde intermediate to the benzyl alcohol using sodium borohydride in methanol is a high-yielding, straightforward step that preserves the sensitive boronate ester moiety.
Protection of the hydroxymethyl group with silyl protecting groups like TBDMS can be employed to prevent side reactions during subsequent palladium-catalyzed cross-coupling steps.
Palladium-catalyzed Suzuki-Miyaura coupling is an effective method to construct the aryl-boronate ester framework, but yields can vary significantly based on catalyst, ligand, base, solvent, and temperature.
Purification techniques such as preparative HPLC and silica gel chromatography are essential for obtaining high-purity final products, with HPLC monitoring at 214 nm and 254 nm wavelengths confirming product integrity and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: : The chloro group can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as ammonia (NH3) or alkyl halides can be used for substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid derivative.
Reduction: : The major products include the corresponding alcohol or amine derivatives.
Substitution: : The major products are the substituted derivatives where the chloro group is replaced by other functional groups.
Scientific Research Applications
(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: : The compound is used in the production of advanced materials and in various industrial processes.
Mechanism of Action
The mechanism by which (3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound is structurally related to several boronic ester-containing phenylmethanol derivatives. Below is a detailed comparison based on substituent patterns, synthesis yields, physical properties, and spectral data.
Substituent Position and Functional Group Variations
Key Observations:
Substituent Effects on Yield :
- Electron-donating groups (e.g., –CH₃ in 2g) and fluorine substituents (2e, 2f) result in higher yields (94–97%), likely due to enhanced stability during sodium borohydride reduction .
- The target compound’s chlorine substituent (electron-withdrawing) may lower reactivity compared to methyl or fluorine analogues, but direct yield data is unavailable.
Physical State :
- Compounds with para-substituted Bpin groups (e.g., 2a, 2e) are solids, while ortho/meta-substituted derivatives (e.g., 2d) are oils, suggesting steric effects influence crystallinity .
Spectral Data :
Reactivity in Cross-Coupling Reactions
The pinacol boronate group enables participation in Suzuki-Miyaura reactions. However, substituents critically influence reactivity:
- Chlorine vs. Fluorine : Chlorine’s strong electron-withdrawing effect activates the boronate toward cross-coupling but may increase steric hindrance. Fluorine, being smaller, offers a balance of electronic activation and minimal steric interference .
Biological Activity
(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a chlorinated phenyl ring substituted with a dioxaborolane moiety. This unique arrangement contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Anticancer Activity : Research indicates that compounds related to this structure exhibit significant anticancer properties. For instance, studies have shown that similar dioxaborole derivatives inhibit tumor growth by targeting specific metabolic pathways involved in cancer cell proliferation.
- Inhibition of Enzymatic Activity : The presence of the boron atom in the dioxaborolane structure allows for the inhibition of certain enzymes. Boron-containing compounds have been reported to interfere with various biological processes by acting as enzyme inhibitors.
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, including multidrug-resistant organisms. The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Studies
A study published in Cell Chemical Biology examined the effects of related compounds on tumor cells with altered metabolic pathways. The results indicated that these compounds could selectively inhibit glucose transporters in cancer cells, leading to decreased ATP production and subsequent cell death (Table 1) .
| Compound | IC50 (nM) | Target |
|---|---|---|
| KL-11743 | 228 | Glucose consumption |
| KL-11743 | 127 | Glycolytic ATP production |
Antimicrobial Activity
Research has shown that certain derivatives exhibit promising antimicrobial activity. For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) against Staphylococcus aureus and Mycobacterium abscessus with values ranging from 4 to 8 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Mycobacterium abscessus | 8 |
The mechanisms underlying the biological activity of this compound can be attributed to:
- Enzyme Inhibition : The compound's boron-containing structure allows it to form reversible covalent bonds with nucleophilic residues in enzymes.
- Disruption of Metabolic Pathways : By inhibiting glucose transporters or other metabolic enzymes, the compound can effectively starve cancer cells or pathogens of essential nutrients.
Q & A
Q. What are the recommended synthetic routes for (3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol?
The compound is typically synthesized via a two-step procedure:
Boronation : Reacting a chloro-substituted benzaldehyde derivative with pinacol borane under anhydrous conditions to form the boronic ester.
Reduction : Reducing the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in methanol or ethanol. Yields exceeding 90% are achievable with careful control of stoichiometry and reaction time .
Key considerations : Ensure strict anhydrous conditions during boronation to prevent hydrolysis of the boronic ester. Monitor reaction progress via thin-layer chromatography (TLC).
Q. How is this compound characterized, and what analytical techniques are critical?
- <sup>1</sup>H/<sup>13</sup>C NMR : Essential for confirming the structure. The aromatic protons adjacent to the boronic ester and chlorine substituents show distinct splitting patterns. The methyl groups of the pinacol moiety appear as a singlet (~1.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
- FT-IR : Confirm the presence of hydroxyl (O-H stretch, ~3200–3400 cm<sup>−1</sup>) and boronic ester (B-O stretch, ~1350 cm<sup>−1</sup>) groups .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. The boronic ester moiety enables coupling with aryl halides or triflates in the presence of palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) . Example applications:
Q. What safety protocols are essential when handling this compound?
- Hazard Analysis : Conduct a risk assessment for reagents (e.g., NaBH4, methanol) and intermediates. Methanol is toxic and flammable; use in a fume hood.
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Waste Disposal : Boron-containing waste requires neutralization before disposal .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling efficiency with this boronic ester?
- Catalyst Selection : Use Pd(OAc)2 with SPhos ligand for electron-deficient aryl partners. For sterically hindered substrates, switch to XPhos .
- Solvent System : Employ toluene/ethanol (3:1) with degassing to prevent catalyst poisoning.
- Base Screening : Test Cs2CO3 or K3PO4 for improved solubility and reaction rates .
- Troubleshooting : If coupling fails, verify boronic ester integrity via <sup>11</sup>B NMR (expected peak: ~30 ppm) .
Q. How should researchers address discrepancies in reported synthesis yields?
Contradictions may arise from:
Q. What strategies are effective for analyzing stereochemical outcomes in derivatives?
Q. How does the compound’s stability vary under different storage conditions?
- Short-term storage : Store at 4°C under nitrogen for <1 month.
- Long-term storage : Lyophilize and keep at −20°C in amber vials to prevent boronic ester hydrolysis.
- Stability tests : Monitor via <sup>1</sup>H NMR for disappearance of the pinacol methyl singlet .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Key Analytical Data |
|---|---|---|---|
| Boronation | Pinacol borane, MgSO4, RT, 12h | 95 | <sup>11</sup>B NMR: 30 ppm |
| Reduction | NaBH4, MeOH, 0°C→RT, 2h | 94 | IR: 3350 cm<sup>−1</sup> (O-H) |
Q. Table 2. Suzuki-Miyaura Coupling Optimization
| Condition | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Standard | Pd(PPh3)4 | K2CO3 | Toluene/EtOH | 78 |
| Optimized | Pd(OAc)2/SPhos | Cs2CO3 | DMF/H2O | 92 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
